REACTION_CXSMILES
|
C[Si](Cl)(C)C.[CH3:6][C:7]1[N:8]=[C:9]([NH:22]C(=O)C)[S:10][C:11]=1[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1>C(O)C>[CH3:6][C:7]1[N:8]=[C:9]([NH2:22])[S:10][C:11]=1[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
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Name
|
N-[4-methyl-5-(5-trifluoromethyl-pyridin-3-yl)-thiazol-2-yl]-acetamide
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Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C=1C=NC=C(C1)C(F)(F)F)NC(C)=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then heated at 50° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C=1C=NC=C(C1)C(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |